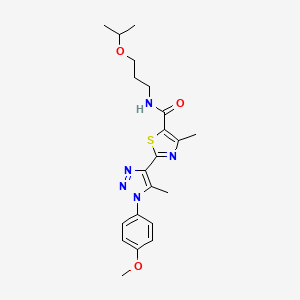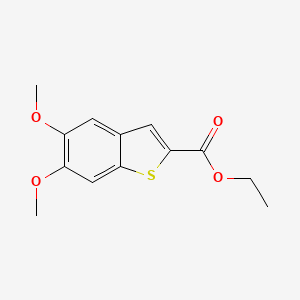
2-(3-Chlorophenyl)isonicotinic acid
Übersicht
Beschreibung
“2-(3-Chlorophenyl)isonicotinic acid” is a derivative of isonicotinic acid . It has the molecular formula C12H8ClNO2 . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the structure of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The “2-(3-Chlorophenyl)” part indicates that a 3-chlorophenyl group is attached to the 2-position of the isonicotinic acid .
Physical and Chemical Properties Analysis
Isonicotinic acid is a white to off-white crystalline solid with a melting point of 310 °C . The specific physical and chemical properties of “this compound” are not provided in the available resources.
Safety and Hazards
Wirkmechanismus
Target of Action
2-(3-Chlorophenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid and its derivatives are known to exhibit antimycobacterial activity . .
Mode of Action
Isonicotinic acid derivatives are known to interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Isonicotinic acid derivatives are known to affect various biochemical pathways
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be metabolized to acetylisoniazid, isonicotinic acid, isonicotinylglycine, monoacetylhydrazine, and diacetylhydrazine
Result of Action
Isonicotinic acid derivatives are known to exhibit antimycobacterial activity
Action Environment
Environmental factors can influence the action of similar compounds
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(3-Chlorophenyl)isonicotinic acid are not well-studied. It can be inferred from the properties of isonicotinic acid and its derivatives. For instance, isonicotinic acid and its derivatives have been found to participate in various biochemical reactions . They interact with enzymes, proteins, and other biomolecules, influencing their functions . The nature of these interactions could be influenced by the presence of the chlorophenyl group in this compound.
Cellular Effects
Isonicotinic acid and its derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.
Molecular Mechanism
Isonicotinic acid and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the chlorophenyl group in this compound could potentially influence these interactions.
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
Isonicotinic acid and its derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Studies on similar compounds suggest that they may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Studies on similar compounds suggest that they may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHSTYKGBWKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679509 | |
| Record name | 2-(3-Chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207725-71-0 | |
| Record name | 2-(3-Chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B3221656.png)



![5-(furan-2-yl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B3221672.png)


![N-1,3-benzodioxol-5-yl-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3221681.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3221693.png)
![(E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3221707.png)




